molecular formula C21H23N5O2 B10828881 Elovl1-IN-3

Elovl1-IN-3

Cat. No.: B10828881
M. Wt: 377.4 g/mol
InChI Key: JXGFJBHPOCYADP-CTWPCTMYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ELOVL1-22 involves the development of pyrimidine ether-based compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of ELOVL1-22 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of high-throughput screening techniques to identify the most efficient synthetic pathways and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

ELOVL1-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ELOVL1-22, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

ELOVL1-22 is unique in its selective inhibition of the ELOVL1 enzyme. Similar compounds include other inhibitors of the ELOVL family of enzymes, such as:

Compared to these similar compounds, ELOVL1-22 is distinguished by its high selectivity for ELOVL1 and its potential therapeutic applications in treating metabolic and neurodegenerative diseases .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

(2S)-2-phenyl-4-[6-(3-pyrazol-1-ylcyclobutyl)oxypyrimidin-4-yl]morpholine

InChI

InChI=1S/C21H23N5O2/c1-2-5-16(6-3-1)19-14-25(9-10-27-19)20-13-21(23-15-22-20)28-18-11-17(12-18)26-8-4-7-24-26/h1-8,13,15,17-19H,9-12,14H2/t17?,18?,19-/m1/s1

InChI Key

JXGFJBHPOCYADP-CTWPCTMYSA-N

Isomeric SMILES

C1CO[C@H](CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5

Canonical SMILES

C1COC(CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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